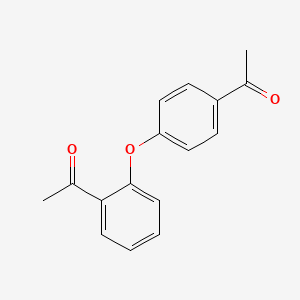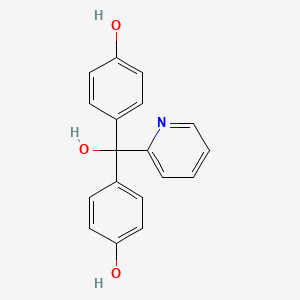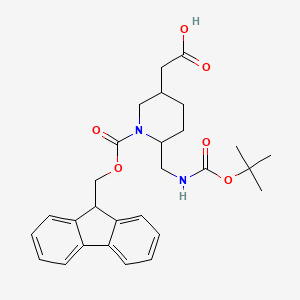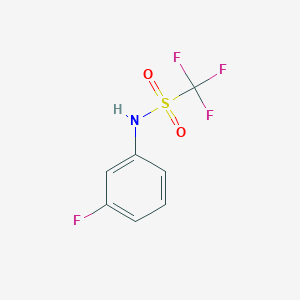
Ky 087 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is particularly effective against Gram-positive organisms, such as Staphylococcus aureus and Escherichia coli . This compound is often used in medical research and has shown promising results in various experimental models.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ky 087 sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antimicrobial activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the basic framework of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ky 087 sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
Ky 087 sodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial infections and developing new antibiotics.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating infections caused by Gram-positive bacteria.
Industry: The compound is used in the development of new antimicrobial agents and formulations for various industrial applications.
Mécanisme D'action
The mechanism of action of Ky 087 sodium involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death . The compound targets specific enzymes involved in cell wall synthesis, inhibiting their activity and preventing the bacteria from maintaining their structural integrity.
Comparaison Avec Des Composés Similaires
Ky 087 sodium is unique in its broad-spectrum antimicrobial activity, particularly against Gram-positive organisms. Similar compounds include:
Cefcanel daloxate: A pro-drug that improves the oral absorption of this compound.
Cefalexin: Another cephalosporin antibiotic with similar antimicrobial properties.
Cefadroxil: A cephalosporin antibiotic used to treat various bacterial infections.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity.
Propriétés
Numéro CAS |
30034-02-7 |
|---|---|
Formule moléculaire |
C19H17N4NaO5S3 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N4O5S3.Na/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10;/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28);/q;+1/p-1/t12-,14-,17-;/m1./s1 |
Clé InChI |
WPWQYCKFBJBRPI-YCLOEFEOSA-M |
SMILES isomérique |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
SMILES canonique |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
Numéros CAS associés |
41952-52-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)



![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)


![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
